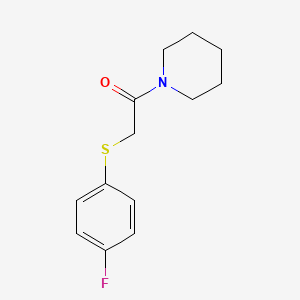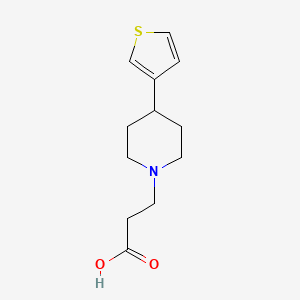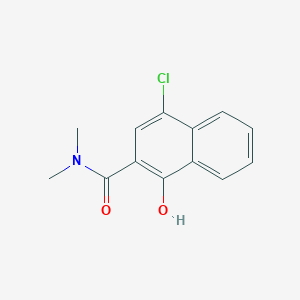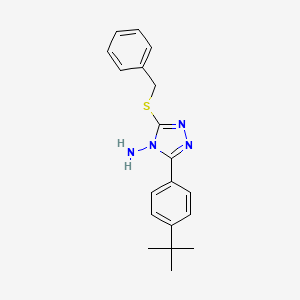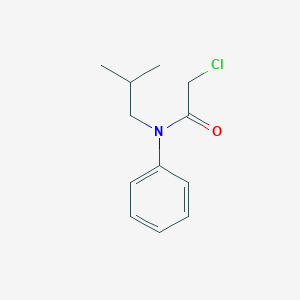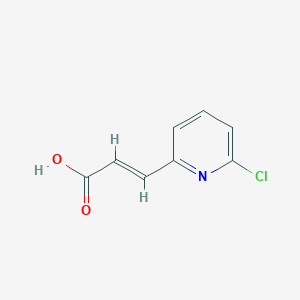
(2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. This compound is a potent inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the signaling pathways of cytokines involved in immune responses.
Mécanisme D'action
(2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid is a selective inhibitor of JAK3, which is a key component of the signaling pathways of cytokines that are involved in immune responses. By inhibiting JAK3, (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines. This results in a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects
(2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid has been shown to be effective in reducing inflammation and preventing tissue damage in preclinical models of autoimmune diseases. It has also been shown to be effective in reducing the number of immune cells in the blood and lymphoid tissues. However, it is important to note that (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid can also have off-target effects, which may lead to adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid is its selectivity for JAK3, which makes it a potent and specific inhibitor of this target. However, this selectivity can also be a limitation, as it may lead to off-target effects. Another limitation is that (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid has poor solubility, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the research on (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid. One area of interest is the development of more potent and selective JAK3 inhibitors. Another area of interest is the exploration of the potential therapeutic applications of (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid in other autoimmune diseases. Additionally, there is a need for further research on the off-target effects of (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid, as well as its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid involves the reaction of 6-chloropyridine-2-carboxylic acid with propargyl bromide and triethylamine in dimethylformamide. The resulting product is then subjected to a palladium-catalyzed coupling reaction with 3-bromoacrylic acid. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
(2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid has been studied extensively for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and preventing tissue damage in preclinical models of these diseases.
Propriétés
IUPAC Name |
(E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-7-3-1-2-6(10-7)4-5-8(11)12/h1-5H,(H,11,12)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXROTQDGXJFIA-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC(=C1)Cl)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide](/img/structure/B7459760.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7459761.png)
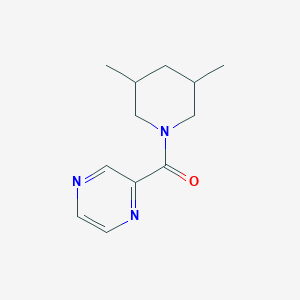
![ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate](/img/structure/B7459795.png)
![2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459804.png)
![N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)
